molecular formula C35H36N2O4 B12695712 2'-Anilino-6'-(dibutylamino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one CAS No. 85223-20-7

2'-Anilino-6'-(dibutylamino)-3'-methoxyspiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one

Cat. No.: B12695712
CAS No.: 85223-20-7
M. Wt: 548.7 g/mol
InChI Key: KYEZYEYYNOJEDM-UHFFFAOYSA-N
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Description

2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of an anilino group, a dibutylamino group, and a methoxy group, all attached to a spiro structure involving isobenzofuran and xanthene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one typically involves multi-step organic reactions. The process starts with the preparation of the isobenzofuran and xanthene precursors, followed by the introduction of the anilino, dibutylamino, and methoxy groups through various substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The anilino, dibutylamino, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-3-methyl-6-dibutylaminofluoran
  • 2-Anilino-6-(dibutylamino)-3-methylfluoran
  • 6’-(Dibutylamino)-3’-methyl-2’-(phenylamino)spiro(isobenzofuran-1(3H),9-(9H)-xanthen)-3-one

Uniqueness

2’-Anilino-6’-(dibutylamino)-3’-methoxyspiro(isobenzofuran-1(3H),9’-(9H)xanthene)-3-one stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

85223-20-7

Molecular Formula

C35H36N2O4

Molecular Weight

548.7 g/mol

IUPAC Name

2'-anilino-6'-(dibutylamino)-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H36N2O4/c1-4-6-19-37(20-7-5-2)25-17-18-28-31(21-25)40-32-23-33(39-3)30(36-24-13-9-8-10-14-24)22-29(32)35(28)27-16-12-11-15-26(27)34(38)41-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3

InChI Key

KYEZYEYYNOJEDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)OC)NC6=CC=CC=C6

Origin of Product

United States

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